molecular formula C18H22F3N7O B12245676 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

Cat. No.: B12245676
M. Wt: 409.4 g/mol
InChI Key: WBPGMHGHRQEQSB-UHFFFAOYSA-N
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Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a trifluoromethyl group, and a piperazine ring. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and inflammatory diseases.

Preparation Methods

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the tert-butyl group and the trifluoromethyl-oxadiazole moiety. The final step involves the coupling of the piperazine ring to the core structure. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise as a therapeutic agent in the treatment of cancers and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and reduce inflammation in affected tissues.

Comparison with Similar Compounds

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and therapeutic potential.

    Trifluoromethyl-oxadiazole derivatives: These compounds contain the trifluoromethyl-oxadiazole moiety and are studied for their potential as anti-inflammatory and anticancer agents.

    Piperazine derivatives: These compounds include the piperazine ring and are used in various therapeutic applications, including as antipsychotics and antihistamines.

Properties

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

IUPAC Name

2-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H22F3N7O/c1-17(2,3)12-10-28-13(22-12)4-5-14(25-28)27-8-6-26(7-9-27)11-15-23-24-16(29-15)18(19,20)21/h4-5,10H,6-9,11H2,1-3H3

InChI Key

WBPGMHGHRQEQSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F

Origin of Product

United States

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